2-[3-(Dimethylamino)-2-methylpropoxy]benzoic acid
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Overview
Description
2-[3-(Dimethylamino)-2-methylpropoxy]benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety linked to a dimethylamino group via a propoxy chain
Mechanism of Action
Target of Action
Similar compounds such as 3-dimethylaminobenzoic acid (dmab) have been used to quantify the activity of enzymes like peroxidase and manganese peroxidase . These enzymes play crucial roles in various biochemical reactions, particularly those involving oxidation-reduction processes .
Mode of Action
Based on the information about similar compounds, it can be inferred that it may interact with its targets (like enzymes) and modulate their activity
Biochemical Pathways
Compounds like dmab have been associated with the activity of polyphenoloxidase and phenoloxidase enzymes . These enzymes are involved in various biochemical pathways, including the oxidation of phenolic compounds .
Result of Action
Based on the information about similar compounds, it can be inferred that it may modulate the activity of certain enzymes, potentially leading to changes in the biochemical reactions they catalyze .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Dimethylamino)-2-methylpropoxy]benzoic acid typically involves the reaction of 3-(dimethylamino)-2-methylpropyl chloride with 2-hydroxybenzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chloride is replaced by the benzoate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Dimethylamino)-2-methylpropoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[3-(Dimethylamino)-2-methylpropoxy]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes, coatings, and other materials.
Comparison with Similar Compounds
Similar Compounds
3-Dimethylaminobenzoic acid: Similar structure but lacks the propoxy chain.
2-Methyl-3-(dimethylamino)propyl benzoate: Similar functional groups but different connectivity.
Uniqueness
2-[3-(Dimethylamino)-2-methylpropoxy]benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in various fields.
Properties
IUPAC Name |
2-[3-(dimethylamino)-2-methylpropoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-10(8-14(2)3)9-17-12-7-5-4-6-11(12)13(15)16/h4-7,10H,8-9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJCMWMZAPMFKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)COC1=CC=CC=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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